5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide
Description
5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a 1,2,3,4-tetrahydronaphthalenyl (tetralin) moiety substituted with a hydroxymethyl group at the C2 position. Its molecular formula is C₁₇H₁₇ClNO₂S, with a molecular weight of 363.9 g/mol . The compound’s structure combines a thiophene ring (chlorinated at C5) and a carboxamide linkage to a bicyclic tetralin system.
Properties
IUPAC Name |
5-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-6-5-13(21-14)15(19)18-10-16(20)8-7-11-3-1-2-4-12(11)9-16/h1-6,20H,7-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIMBCHDXMJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core This can be achieved through hydrogenation of naphthalene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in a specific manner, providing insights into biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the fields of anti-inflammatory and anticancer research.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functionalities, such as adhesion or resistance to environmental factors.
Mechanism of Action
The mechanism by which 5-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
Rivaroxaban (5-Chloro-N-[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-yl)Phenyl]-1,3-Oxazolidin-5-yl]Methyl Thiophene-2-Carboxamide)
- Key Differences: Rivaroxaban replaces the tetralin moiety with a 1,3-oxazolidin-2-one ring and a 4-(3-oxomorpholin-4-yl)phenyl group at C3 . The stereochemistry at the oxazolidinone’s C5 position (S-configuration) is critical for its Factor Xa (FXa) inhibitory activity .
- Impact: The oxazolidinone and morpholinyl groups enhance rivaroxaban’s selectivity for FXa, enabling its use as an oral anticoagulant . In contrast, the tetralin system in the target compound may confer distinct pharmacokinetic properties (e.g., lipophilicity, CNS penetration).
N-(2-Nitrophenyl)Thiophene-2-Carboxamide
- Key Differences :
- Impact :
Thiophene Fentanyl Hydrochloride
- Key Differences :
- Impact: The opioid scaffold confers µ-opioid receptor agonism, whereas the tetralin system in the target compound lacks known opioid activity .
Physicochemical and Pharmacological Properties
Stability and Formulation
- Crystalline Forms: Rivaroxaban’s methanesulfonate salt exhibits enhanced stability under high humidity and temperature . No data exists for the target compound, but its tetralin moiety may confer oxidative instability compared to rivaroxaban’s heterocycles.
Biological Activity
5-Chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), in vitro studies, and comparisons with standard drugs.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.89 g/mol
- CAS Number : 721401-53-2
The structural formula highlights the presence of a thiophene ring, a chloro substituent, and a tetrahydronaphthalene moiety which are essential for its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly against various pathogens and in cancer treatment. The following sections detail specific activities observed in studies.
Antimicrobial Activity
In a study comparing various synthesized compounds, including those related to 5-chloro derivatives, it was found that they demonstrated antimicrobial activity comparable to established antibiotics such as isoniazid and ciprofloxacin. The compounds were effective against mycobacterial, bacterial, and fungal strains .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Level | Standard Comparison |
|---|---|---|
| This compound | Moderate to High | Comparable to Isoniazid |
| Isoniazid | High | - |
| Ciprofloxacin | High | - |
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro assays revealed that it possesses cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis indicated that modifications in the thiophene and naphthalene structures significantly influenced the activity .
Case Study: Cytotoxicity Assay
A study conducted on several derivatives of thiophene-based compounds found that those with enhanced lipophilicity showed increased cytotoxicity against human cancer cell lines. Compounds with chloro substitutions exhibited improved interactions with cellular targets leading to higher apoptosis rates compared to non-substituted analogs .
Structure-Activity Relationship (SAR)
The SAR studies have shown that the presence of specific functional groups significantly affects the biological activity of this compound. The following features are crucial:
- Chloro Group : Enhances lipophilicity and biological interactions.
- Hydroxyl Group : Plays a role in hydrogen bonding with biological targets.
- Thiophene Ring : Essential for antimicrobial properties due to its unique electron configuration.
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Reaction Solvent | CH₂Cl₂ or THF | |
| Coupling Agent | EDCI/HOBt | |
| Purification Method | Column Chromatography (9:1 DCM/EA) | |
| Yield | 27–87% |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Critical Peaks/Parameters | Reference |
|---|---|---|
| ¹H NMR | Thiophene H: δ 7.29 (d, J=3.8 Hz) | |
| HRMS | [M+H]+: 301.1369 (calc) | |
| IR | C=O stretch: 1650 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
